molecular formula C7H10O4 B14612522 2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one CAS No. 60546-71-6

2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one

Cat. No.: B14612522
CAS No.: 60546-71-6
M. Wt: 158.15 g/mol
InChI Key: ANBGMFVCPREODB-UHFFFAOYSA-N
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Description

2-Ethoxy-3,7-dioxabicyclo[410]heptan-5-one is a bicyclic organic compound characterized by its unique structure, which includes an ethoxy group and two oxygen atoms forming a dioxabicyclo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one typically involves the reaction of ethyl vinyl ether with a suitable dioxabicyclo precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired bicyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process includes rigorous purification steps, such as distillation or chromatography, to remove any impurities and obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

CAS No.

60546-71-6

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one

InChI

InChI=1S/C7H10O4/c1-2-9-7-6-5(11-6)4(8)3-10-7/h5-7H,2-3H2,1H3

InChI Key

ANBGMFVCPREODB-UHFFFAOYSA-N

Canonical SMILES

CCOC1C2C(O2)C(=O)CO1

Origin of Product

United States

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